molecular formula C23H28N2O4 B268771 N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide

货号 B268771
分子量: 396.5 g/mol
InChI 键: YAYAQYAOZBKDEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed for the treatment of non-small cell lung cancer (NSCLC).

作用机制

N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide works by irreversibly binding to the mutated EGFR, inhibiting its activity and preventing the growth and proliferation of cancer cells. It specifically targets the T790M mutation, which is the most common cause of resistance to first-generation EGFR inhibitors. By inhibiting this mutation, N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide is able to overcome resistance and provide a more effective treatment option for NSCLC patients.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide has been shown to have a high selectivity for mutated EGFR, with minimal impact on normal cells. It has a half-life of approximately 48 hours, allowing for once-daily dosing. Its pharmacokinetic properties have also been found to be favorable, with good oral bioavailability and low clearance rates.

实验室实验的优点和局限性

N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide has several advantages for lab experiments, including its high selectivity for mutated EGFR and its ability to overcome resistance to first-generation EGFR inhibitors. However, its irreversible binding mechanism may limit its use in certain experiments, and its high potency may require careful dosing to avoid toxicity.

未来方向

There are several future directions for the research and development of N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide. These include exploring its potential in combination with other therapies, such as immunotherapy and chemotherapy, as well as investigating its use in other types of cancer. Further studies are also needed to better understand its mechanism of action and potential side effects.

合成方法

N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide is synthesized through a multistep process that involves the coupling of 4-(1-azepanylcarbonyl)phenylboronic acid with 2-(2-methoxyethoxy)benzoyl chloride. The resulting intermediate is then subjected to a palladium-catalyzed Suzuki-Miyaura coupling reaction with 4-bromo-3-fluoroaniline. The final product is obtained through purification by column chromatography and recrystallization.

科学研究应用

N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide has been extensively studied for its potential therapeutic use in the treatment of NSCLC. It has been found to be highly effective in targeting and inhibiting mutated EGFR, which is commonly found in NSCLC patients. Several clinical trials have demonstrated its efficacy in treating EGFR-mutant NSCLC, including patients who have developed resistance to first-generation EGFR inhibitors.

属性

产品名称

N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide

分子式

C23H28N2O4

分子量

396.5 g/mol

IUPAC 名称

N-[4-(azepane-1-carbonyl)phenyl]-2-(2-methoxyethoxy)benzamide

InChI

InChI=1S/C23H28N2O4/c1-28-16-17-29-21-9-5-4-8-20(21)22(26)24-19-12-10-18(11-13-19)23(27)25-14-6-2-3-7-15-25/h4-5,8-13H,2-3,6-7,14-17H2,1H3,(H,24,26)

InChI 键

YAYAQYAOZBKDEL-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

规范 SMILES

COCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。